Ethyl (3-chlorophenyl)carbamate
Overview
Description
Ethyl (3-chlorophenyl)carbamate, also known as Carbamic acid, (3-chlorophenyl)-, ethyl ester, is a chemical compound with the formula C9H10ClNO2 . It is an ester of carbamic acid .
Synthesis Analysis
Ethyl carbamate is formed from the reaction of urea with ethanol. The yeast and/or lactic acid bacteria added to catalyze the fermentation process generates urea by metabolism of amino acids such as arginine or citrulline .Chemical Reactions Analysis
Ethyl carbamate is formed from the reaction of urea with ethanol. The yeast and/or lactic acid bacteria added to catalyze the fermentation process generates urea by metabolism of amino acids such as arginine or citrulline .Scientific Research Applications
Carcinogenic and Mutagenic Effects
Research on ethyl carbamates, such as Ethyl (3-chlorophenyl)carbamate, has indicated their role in the formation of carcinogenic and mutagenic effects in various organisms. For instance, ethyl carbamate has been found to induce labeled 1,N6-ethenoadenosine and 3,N4-ethenocytidine adducts in hepatic RNA of mice, indicating its role in genetic mutations leading to cancer (Ribovich et al., 1982). Similarly, a study on the mutagenic and carcinogenic activities of Ethyl-4-bromophenyl-carbamate and Ethyl-4-chlorophenyl-carbamate revealed their potential for inducing mutations in Salmonella typhimurium strains, underscoring their mutagenic potential (Prado-Ochoa et al., 2020).
Impact on Reproductive Organs and Embryogenesis
Ethyl (3-chlorophenyl)carbamate and similar compounds have been studied for their effects on reproductive organs and embryogenesis. One study showed that certain ethyl carbamates induced morphological alterations in the reproductive organs of Rhipicephalus microplus, affecting the vitellogenesis and viability of ovarian cells (Prado-Ochoa et al., 2014). Another study found that these compounds inhibited oogenesis and embryogenesis in the same species, demonstrating their negative effects on reproductive potential (Iturbe-Requena et al., 2019).
Toxicological Assessments
Toxicological assessments of ethyl carbamates, including Ethyl (3-chlorophenyl)carbamate, have been conducted to determine their impact on health. A study assessing the acute oral and dermal toxicity of two ethyl-carbamates in rats revealed a low oral hazard and low acute dermal toxicity, highlighting their relative safety in specific contexts (Prado-Ochoa et al., 2014).
Applications in Chemical Synthesis
Ethyl carbamates have been utilized in chemical synthesis processes. For instance, the palladium(II)-catalyzed cyclization with alkenylation reaction using ethyl 2-ethynylphenylcarbamate derivative led to the production of 2-substituted 3-ethenylindoles, demonstrating their utility in organic synthesis (Yasuhara et al., 2002).
Safety And Hazards
properties
IUPAC Name |
ethyl N-(3-chlorophenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-2-13-9(12)11-8-5-3-4-7(10)6-8/h3-6H,2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVUCHGNHUEOFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80289750 | |
Record name | ethyl (3-chlorophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80289750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (3-chlorophenyl)carbamate | |
CAS RN |
2150-89-2 | |
Record name | 2150-89-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63356 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl (3-chlorophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80289750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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